molecular formula BH3N B087494 Ammonia borane CAS No. 13774-81-7

Ammonia borane

Cat. No.: B087494
CAS No.: 13774-81-7
M. Wt: 27.84 g/mol
InChI Key: JBANFLSTOJPTFW-UHFFFAOYSA-N
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Description

Ammonia borane (H3NBH3), often referred to as borazane, is a colorless, solid chemical compound that has garnered significant research interest primarily due to its exceptional properties as a chemical hydrogen storage material . With a high gravimetric hydrogen density of 19.6 wt% and a volumetric density of 146 g H2 L⁻¹ , it exceeds the capacity of liquid hydrogen, presenting a promising solution for energy storage challenges . Its stability under ambient conditions and non-toxic nature further contribute to its suitability for laboratory and potential future applications . One of the primary research applications of this compound is in catalytic dehydrogenation . Hydrogen can be released through thermolysis (heating) or, more efficiently, through metal-catalyzed hydrolysis in water at room temperature, following the reaction: NH3BH3 + 2H2O → NH4+ + BO2⁻ + 3H2 . This process can be catalyzed by various noble and non-noble metal catalysts, with ruthenium-based systems demonstrating particularly high activity and low activation energies . The material's structure, featuring protic (Hδ+ on N) and hydridic (Hδ- on B) hydrogens in close proximity, facilitates the facile release of hydrogen gas . Beyond hydrogen storage, this compound serves as a versatile and efficient reducing agent in organic synthesis . It offers a milder and more selective alternative to other borohydrides and is effective for the reduction of aldehydes, ketones, and imines, often with excellent chemoselectivity . Its reactivity can be finely modulated using transition metal catalysts, p-block compounds, or organocatalysts, making it a valuable tool for developing green synthetic methodologies. Handling and Safety: Researchers should note that this compound is a solid with low volatility but requires careful handling. It decomposes upon heating, releasing hydrogen and other byproducts . Appropriate safety protocols for handling solid and gaseous chemicals must be followed. This product is intended For Research Use Only . It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

azaniumylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BH6N/c1-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYXJGDRFASJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH3-][NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BH6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

30.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13774-81-7
Record name Ammonia borane
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Record name Ammonia borane
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Preparation Methods

Borane-THF and Borane-SMe₂ Routes

Borane adducts with tetrahydrofuran (THF) or dimethyl sulfide (SMe₂) react with ammonia under controlled conditions to yield this compound. Key differences between these adducts include:

AdductReaction TemperatureYield (%)Purity (%)Byproducts
BH₃·THF0–25°C5090–95Diammoniate of diborane
BH₃·SMe₂25–40°C8598Trace SMe₂ residues

The borane-SMe₂ route is superior due to milder conditions and higher selectivity. After refluxing in ether, this compound precipitates as a crystalline solid, while SMe₂ is removed via vacuum distillation.

Large-Scale Production

A 2012 study demonstrated a scalable method using borane-SMe₂ (1.5 mol scale), achieving 92% yield with 99% purity after recrystallization. This method avoids hazardous diborane gas, making it industrially viable.

Solid-Phase Synthesis Using Borax

A patent (CN104649231B) outlines a novel solid-phase method starting with borax (Na₂B₄O₇·10H₂O), which is cost-effective and avoids volatile reactants. The process involves three stages:

Ball Milling and Heat Treatment

Borax is mixed with paraformaldehyde, calcium oxide (CaO), and sodium hydroxide (NaOH) in a 1:2.5:8:2 molar ratio. Ball milling (100–800 rpm, 5–10 hours) initiates solid-state reactions, converting borax into sodium borohydride (NaBH₄). Subsequent heat treatment under nitrogen (200–350°C, 1–3 hours) enhances reaction completeness.

Reflux and Metathesis

The heat-treated material is refluxed with ammonium sulfate ((NH₄)₂SO₄) in methyl tert-butyl ether (MTBE) at 25–90°C for 5–15 hours. This step facilitates ion exchange, producing NH₄BH₄, which dehydrogenates to NH₃BH₃ during rotary evaporation:

NH4BH4H2+NH3BH3\text{NH}4\text{BH}4 \rightarrow \text{H}2 + \text{NH}3\text{BH}_3

Process Optimization

The patent’s examples highlight critical parameters:

ExampleBall Milling Speed (rpm)Temperature (°C)Yield (%)Purity (%)
1100507896.12
2800908295.64
3500708095.82

This method achieves >95% purity with solvent recycling, reducing environmental impact.

Sodium Borohydride Route

Sodium borohydride (NaBH₄) serves as a versatile precursor. In one approach, NaBH₄ reacts with ammonium salts (e.g., NH₄Cl) in ether solvents:

NaBH4+NH4ClNH3BH3+NaCl+H2\text{NaBH}4 + \text{NH}4\text{Cl} \rightarrow \text{NH}3\text{BH}3 + \text{NaCl} + \text{H}_2

Yields range from 60–75%, but the requirement for anhydrous conditions and NaCl removal complicates scalability.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Purity (%)ScalabilityCost
Borane-SMe₂BH₃·SMe₂85–9298–99High$$$
Solid-Phase (Borax)Na₂B₄O₇·10H₂O78–8295–96Moderate$
Sodium BorohydrideNaBH₄60–7590–95Low$$

Key Findings:

  • The borane-SMe₂ route is optimal for high-purity applications but requires expensive precursors.

  • The solid-phase borax method offers a low-cost, sustainable alternative suitable for industrial-scale production.

  • Direct diborane-ammonia reactions are obsolete due to safety and selectivity issues.

Chemical Reactions Analysis

Ammonia borane undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of suitable catalysts. For example, in alkaline fuel cells, this compound acts as an anode fuel, undergoing oxidation to release energy .

Reduction: this compound is also used as a reducing agent in organic synthesis. It can reduce acids to alcohols at room temperature in the presence of catalytic titanium tetrachloride (TiCl₄) .

Hydrolysis: this compound can undergo hydrolysis to produce hydrogen. This reaction is catalyzed by various metal oxides and is a hot topic of research due to its potential for hydrogen production .

Thermolysis: Thermal decomposition of this compound occurs at temperatures around 90°C, releasing hydrogen. This process involves complex mechanisms and the formation of various volatile products .

Scientific Research Applications

Hydrogen Storage

Hydrogen Carrier
Ammonia borane is an efficient hydrogen storage material, boasting a gravimetric hydrogen capacity of approximately 19.6 wt%, with up to 16.2 wt% hydrogen being released via exothermic thermal decomposition at temperatures below 200 °C . This characteristic makes it a promising candidate for solid-state hydrogen storage systems, particularly in applications where high energy density is crucial.

Dehydrogenation Kinetics
Research has shown that the kinetics of hydrogen release from this compound can be significantly enhanced through various methods, including nanosizing and confinement within porous materials. For instance, when confined in mesoporous silica, the apparent activation energy for hydrogen release decreases from 184 kJ/mol to 67 kJ/mol, indicating a marked improvement in dehydrogenation kinetics .

Material Gravimetric Capacity (wt%) Dehydrogenation Temperature (°C) Activation Energy (kJ/mol)
This compound19.6<200184
Confined this compound (SBA-15)19.6Significantly lowered67

Fuel Cells

Direct this compound Fuel Cells
this compound has been investigated as a direct fuel in alkaline fuel cells. The direct this compound fuel cell (DABFC) can achieve high equilibrium voltages of up to 1.616 V and demonstrates impressive energy density values of 8400 W·h/kg . The oxidation reaction of this compound serves as the anodic reaction in these fuel cells, facilitating efficient energy conversion.

Electrochemical Performance
The electrochemical performance of this compound in fuel cells is influenced by various factors, including catalyst selection and reaction conditions. Studies have highlighted the importance of optimizing catalysts to enhance the efficiency of this compound oxidation reactions .

Catalysis

Hydrogen Evolution Reaction
this compound is also being explored for its catalytic properties in hydrogen evolution reactions. Research utilizing density functional theory has identified several catalysts that enhance hydrogen production from this compound, including diatom-doped cobalt phosphide . The findings suggest that specific doping can significantly improve the catalytic activity and efficiency of this compound as a hydrogen source.

Thermal Properties and Stability

Thermal Analysis
The thermal stability of this compound is critical for its applications in energy storage and conversion technologies. Studies have shown that the enthalpy change for the dissolution of this compound in aqueous solutions is approximately 17.1 ± 0.9 kJ/mol, indicating favorable thermal properties for its use in various chemical processes .

Case Study: Nanosizing Approach

A recent study demonstrated that nanosizing this compound significantly improves its dehydrogenation kinetics and thermodynamics when confined within mesoporous silica channels. This approach not only lowers the dehydrogenation temperature but also alters the decomposition pathway to enhance efficiency .

Case Study: Direct Fuel Application

In another investigation, researchers successfully implemented this compound as an anode fuel in direct fuel cells, achieving high energy densities and operational efficiencies. This application showcases the versatility of this compound beyond traditional hydrogen storage roles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkali Amidoboranes (e.g., LiNH₂BH₃, NaNH₂BH₃)

Alkali amidoboranes are ionic derivatives of AB, formed by replacing a protic hydrogen with a metal cation (Li⁺, Na⁺). These modifications alter bonding dynamics:

  • Shorter B–N Bonds : 1.53 Å in NaNH₂BH₃ vs. 1.6 Å in AB, enhancing Lewis basicity and hydridic hydrogen reactivity .
  • Improved Dehydrogenation : LiNH₂BH₃ releases 10.9 wt% H₂ at 91°C, compared to AB’s 13.1 wt% at 99°C, with faster kinetics and fewer byproducts .
  • Thermodynamic Stability : The ionic nature stabilizes intermediates, reducing borazine formation .
Property Ammonia Borane (AB) Lithium Amidoborane (LiAB) Sodium Amidoborane (NaAB)
H₂ Capacity (wt%) 19.6 10.9 9.5
Dehydrogenation Temp. 99°C 91°C 85°C
Byproducts Borazine, NH₃ Trace NH₃ Minimal NH₃
Regenerability Low (~46%) Not reported Not reported

Hydrazine Borane (N₂H₄BH₃)

Hydrazine borane (HB) shares AB’s B-N framework but replaces NH₃ with N₂H₄. Key differences:

  • Higher Hydrogen Content : 15.4 wt% H₂ vs. AB’s 19.6 wt%, but releases H₂ at lower temperatures (50–80°C) .
  • Catalytic Requirements: HB requires noble metal catalysts (e.g., Ru, Pt) for efficient hydrolysis, similar to AB .

Dimethylamine Borane (Me₂NHBH₃)

Dimethylamine borane (DMAB) is a liquid-phase hydrogen carrier with:

  • Lower Hydrogen Density : 12.1 wt% H₂, but easier handling due to liquid state .
  • Byproduct Profile : Releases fewer volatile byproducts compared to AB’s thermolysis .

Metal Hydrides (e.g., AlH₃, MgH₂)

  • H₂ Capacity : Alane (AlH₃) stores 10.1 wt% H₂, lower than AB, but releases H₂ at <100°C without catalysts .
  • Reversibility : MgH₂ can be regenerated via high-pressure H₂, unlike AB, which requires chemical reduction .

Key Research Findings

Dehydrogenation Catalysis

  • Thermolysis : Doping AB with metal halides (CoCl₂, CuCl₂) reduces decomposition onset temperatures from 99°C to 52°C and suppresses borazine formation .
  • Hydrolysis: Ru and Pt catalysts achieve turnover frequencies (TOF) >300 min⁻¹ for AB, outperforming HB and DMAB systems .
  • Methanolysis: NiO–CuO nanosheets enable AB methanolysis with 100% H₂ yield at 25°C under visible light .

Regeneration Challenges

AB’s spent fuel (polyborazylene) cannot be directly rehydrogenated. Current methods include:

  • Hydrazine Reduction : Recovers 63% AB but involves toxic reagents .
  • Methanolysis + Reduction: Converts byproducts to trimethoxyborate, regenerating AB at 46% efficiency .

Biological Activity

Ammonia borane (NH₃BH₃) has gained significant attention in recent years due to its potential applications in hydrogen storage and fuel cells. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and safety considerations. The findings are supported by various studies and data tables that illustrate the compound's characteristics and applications.

This compound is a solid compound with a high hydrogen content, making it an attractive candidate for hydrogen storage. It can release hydrogen through several mechanisms, primarily via thermal decomposition and hydrolysis. The overall reaction for thermal decomposition can be represented as follows:

2NH3BH3N2+6H2+B2H62\text{NH}_3\text{BH}_3\rightarrow \text{N}_2+6\text{H}_2+\text{B}_2\text{H}_6

This reaction occurs at temperatures below 200 °C and is exothermic, releasing significant amounts of energy . The kinetics of hydrogen release from this compound have been extensively studied, revealing that the release rate increases with temperature. For example, at 300 °C, the hydrogen release rate is approximately double that at 160 °C .

Toxicity and Safety

While this compound is primarily studied for its energy applications, its biological activity raises important safety concerns. Research indicates that this compound itself exhibits low toxicity; however, its decomposition products, such as diborane (B₂H₆), are highly toxic and pose significant health risks. Diborane exposure can lead to respiratory issues and other acute effects .

A study evaluating the acute toxicity of various amine-boranes showed that compounds like dimethylamine-borane have toxicity levels comparable to pentaborane, a known toxic substance . The LD50 values (lethal dose for 50% of the population) indicate that while this compound is relatively safe, caution is necessary when handling it due to potential exposure to harmful byproducts during decomposition.

Case Studies

  • Hydrogen Release Kinetics : A study conducted by Zhang et al. demonstrated that the kinetics of hydrogen release from this compound can be effectively modeled using a three-stage mechanism. This model helps understand how catalysts can enhance the efficiency of hydrogen production from this compound .
  • Catalytic Dehydrogenation : Research has shown that catalysts such as ruthenium complexes can significantly improve the dehydrogenation process of this compound. A notable case involved a cyclopentadienone-ligated ruthenium complex that facilitated a more efficient hydrogen release compared to non-catalyzed reactions .

Data Tables

The following table summarizes key properties and findings related to this compound:

PropertyValue/Description
Chemical FormulaNH₃BH₃
Hydrogen Content19.6 wt%
Decomposition Temperature<200 °C
Main Decomposition ProductsH₂, N₂, B₂H₆
Toxicity LevelLow (but toxic byproducts)
LD50 (dimethylamine-borane)Comparable to pentaborane

Q & A

Q. What are the primary synthesis methods for ammonia borane, and how can reaction conditions be optimized to improve yield and purity?

this compound (AB) is synthesized via two main routes:

  • Route 1 : Reaction of amine salts with lithium borohydride (LiBH₄) in diethyl ether, yielding ~86% isolated product .
  • Route 2 : Use of sodium borohydride (NaBH₄) in tetrahydrofuran (THF), now the preferred method due to scalability and safety . Optimization strategies include:
  • Inert solvent systems : CO₂ treatment in THF reduces H₂ byproduct formation, improving boron-hydride (B–H) utilization .
  • Fluoroborate recycling : Minimizing boron loss by recovering fluoroborate byproducts .
  • Alternative pathways : In situ generation of borane-THF complexes enhances B–H efficiency but requires careful handling . Note: Early methods (e.g., Shore and Parry’s LiBH₄ route) achieved only 45% yields, highlighting the need for modern refinements .

Q. How does thermal decomposition of AB proceed, and what experimental models describe its kinetics?

AB releases hydrogen via thermal decomposition in two stages:

  • Stage 1 : Rapid H₂ release (90% within 120 seconds at 430 K) during initial heating .
  • Stage 2 : Slower decomposition of residual byproducts (e.g., polyaminoborane) . Kinetic modeling :
  • A 1st-order global reaction model with Arrhenius parameters (pre-exponential factor = 4 s⁻¹ ± 0.4 s⁻¹; activation energy = 13,000 J mol⁻¹ ± 1,050 J mol⁻¹) accurately predicts AB decomposition in batch reactors .
  • COMSOL simulations validate temperature-dependent transient responses, capturing reactor cooling during AB addition .

Q. What mechanisms govern AB hydrolysis, and how do catalyst choices influence hydrogen production rates?

Hydrolysis of AB follows:

NH3BH3+2H2OcatalystNH4++BO2+3H2\text{NH}_3\text{BH}_3 + 2\text{H}_2\text{O} \xrightarrow{\text{catalyst}} \text{NH}_4^+ + \text{BO}_2^- + 3\text{H}_2

Key findings:

  • Catalyst-dependent kinetics : Ru/Co-based catalysts (e.g., Ru/IR-120) exhibit 1st-order kinetics relative to AB and catalyst concentrations .
  • Byproduct analysis : Boric acid (H₃BO₃) and trace ammonia are identified via FT-IR, ¹¹B NMR, and GC-MS .
  • Reaction pathways : Proton transfer from water to AB initiates B–H bond cleavage, with catalyst surface interactions dictating rate-limiting steps .

Advanced Research Questions

Q. How do dihydrogen bonds (DHBs) influence AB stability and reaction pathways?

DHBs (interactions between protic N–H and hydridic B–H) critically affect AB chemistry:

  • Intermediate stabilization : DHBs stabilize ammonia diborane (NH₃·BH₂·NH₂·BH₃), a key intermediate in diammoniate of diborane (DADB) formation .
  • Thermal stability : Strong DHBs in AB raise hydrogen desorption temperatures compared to weaker DHB systems (e.g., methylamine borane) .
  • Reactivity control : DHB strength modulates pathways, favoring molecular H₂ elimination over side reactions .

Q. Why do ionic liquids (ILs) enhance AB dehydrogenation rates, and what mechanistic insights support this?

ILs like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) accelerate AB dehydrogenation:

  • Rate enhancement : At 85–95°C, ILs increase H₂ release rates by 2–3× compared to solid-state reactions .
  • Mechanistic role : ILs stabilize charged intermediates (e.g., [NH₃BH₂⁺][BH₄⁻]) via electrostatic interactions, reducing activation barriers (DFT calculations) .
  • Product selectivity : ILs suppress polyborazylene formation, favoring DADB and polyaminoborane .

Q. Can nano-confinement strategies improve AB dehydrogenation efficiency, and what structural factors are critical?

Nano-confinement in porous scaffolds (e.g., MOFs, mesoporous silica) enhances AB performance:

  • Kinetic improvements : Reduced activation energy (e.g., 60 kJ mol⁻¹ in carbon nanotubes vs. 130 kJ mol⁻¹ in bulk AB) .
  • Mechanistic insights : Confinement limits borazine cross-linking, preserving H₂ yield (19.6 wt% theoretical) .
  • Challenges : Pore size and surface chemistry must balance AB loading and diffusion constraints .

Q. How do coupled catalytic systems (e.g., metal/photocatalyst hybrids) enhance AB alcoholysis for hydrogen production?

Hybrid systems (e.g., PdCoAg/AC nanoparticles with photoanodic current) optimize AB alcoholysis:

  • Synergistic effects : Photocatalytic charge separation (e.g., g-C₃N₄) reduces overpotential for metal-catalyzed B–H cleavage .
  • DFT validation : Adsorption energies of AB on doped g-C₃N₄ correlate with experimental H₂ rates (R² = 0.92) .
  • Operando studies : Reactive intermediates (e.g., B–O–C bonds in methanolysis) are tracked via Raman spectroscopy .

Data Contradictions and Resolution

  • Activation energy discrepancies : Reported values for AB decomposition range from 13,000 J mol⁻¹ (bulk AB) to 60,000 J mol⁻¹ (nano-confined systems) . These arise from differences in reaction conditions (e.g., heating rates, catalyst presence).
  • Catalyst performance : Ru-based catalysts show higher activity in hydrolysis , while ILs favor thermal dehydrogenation . Contextual factors (solvent, temperature) must guide method selection.

Methodological Recommendations

  • Synthesis : Prioritize NaBH₄/THF with CO₂ treatment for scalable, high-purity AB .
  • Characterization : Use ¹¹B NMR and FT-IR to track borate byproducts .
  • Modeling : Combine Arrhenius kinetics with COMSOL thermal simulations for reactor design .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonia borane
Reactant of Route 2
Ammonia borane

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